molecular formula C18H15N3O4S B2498960 1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946330-31-0

1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2498960
CAS No.: 946330-31-0
M. Wt: 369.4
InChI Key: YIDMKQAHVIYDIQ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H15N3O4S and its molecular weight is 369.4. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4S/c1-25-16-7-5-14(6-8-16)20-10-9-19-17(18(20)22)26-12-13-3-2-4-15(11-13)21(23)24/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIDMKQAHVIYDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Methoxyphenyl)-3-{[(3-nitrophenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one (commonly referred to as compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, including the presence of a methoxy group, a nitrophenyl moiety, and a sulfanyl linkage, suggest diverse mechanisms of action that could be relevant in pharmacological applications.

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}N4_{4}O4_{4}S
  • Molecular Weight : 372.39 g/mol

Biological Activity Overview

The biological activity of compound A has been explored in various studies, particularly focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Studies have indicated that compound A exhibits significant antimicrobial activity against a range of bacterial strains. Its effectiveness can be attributed to the nitro group, which may undergo bioreduction to form reactive intermediates that interact with bacterial cellular components.

Table 1: Antimicrobial Efficacy of Compound A

Bacterial StrainMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Activity

In vitro studies have shown that compound A possesses cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Study: Cytotoxic Effect on HeLa Cells

  • Cell Line : HeLa (cervical cancer)
  • IC50_{50} : 25 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis confirmed by flow cytometry and caspase assay.

Anti-inflammatory Properties

Compound A has also been evaluated for its anti-inflammatory effects. In animal models, it demonstrated a reduction in inflammatory markers and cytokines, suggesting potential use in treating inflammatory diseases.

Table 2: Anti-inflammatory Effects in Animal Models

ModelDose (mg/kg)Inflammatory Marker Reduction (%)Reference
Carrageenan-induced edema1050%
LPS-induced inflammation2045%

The proposed mechanisms through which compound A exerts its biological activities include:

  • Antimicrobial Action : The nitro group can be reduced to form reactive species that disrupt bacterial cell walls.
  • Cytotoxicity : Induction of oxidative stress leading to apoptosis in cancer cells.
  • Anti-inflammatory Response : Inhibition of pro-inflammatory cytokines and mediators.

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